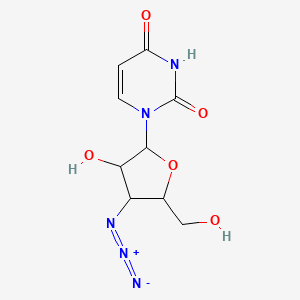![molecular formula C17H16Cl2F2N2 B13995822 N,N-bis(2-chloroethyl)-3-fluoro-4-[(4-fluorophenyl)iminomethyl]aniline CAS No. 1744-54-3](/img/structure/B13995822.png)
N,N-bis(2-chloroethyl)-3-fluoro-4-[(4-fluorophenyl)iminomethyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-bis(2-chloroethyl)-3-fluoro-4-[(4-fluorophenyl)iminomethyl]aniline: is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of chloroethyl groups, fluorine atoms, and an iminomethyl group attached to an aniline core. Its molecular formula is C16H15Cl2F2N2.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis(2-chloroethyl)-3-fluoro-4-[(4-fluorophenyl)iminomethyl]aniline typically involves the following steps:
Formation of the Iminomethyl Group: The iminomethyl group is introduced by reacting 3-fluoro-4-aminobenzaldehyde with 4-fluoroaniline under acidic conditions.
Introduction of Chloroethyl Groups: The resulting intermediate is then treated with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide to introduce the chloroethyl groups.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloroethyl groups in N,N-bis(2-chloroethyl)-3-fluoro-4-[(4-fluorophenyl)iminomethyl]aniline can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms.
Cyclization Reactions: Under specific conditions, the compound can undergo cyclization reactions, forming heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation can produce nitroso or nitro compounds.
Scientific Research Applications
Chemistry: N,N-bis(2-chloroethyl)-3-fluoro-4-[(4-fluorophenyl)iminomethyl]aniline is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology and Medicine: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with specific biological targets, making it a candidate for developing new therapeutic agents.
Industry: The compound is used in the development of specialty chemicals and materials, including polymers and coatings, due to its reactivity and stability.
Mechanism of Action
The mechanism of action of N,N-bis(2-chloroethyl)-3-fluoro-4-[(4-fluorophenyl)iminomethyl]aniline involves its interaction with molecular targets such as enzymes and receptors. The chloroethyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The fluorine atoms enhance the compound’s binding affinity and selectivity for specific targets.
Comparison with Similar Compounds
- N,N-bis(2-chloroethyl)-4-[(4-fluorophenyl)iminomethyl]-2-methoxyaniline
- N,N-bis(2-chloroethyl)-4-[(2-fluorophenyl)iminomethyl]-3-methyl-aniline
Comparison: Compared to these similar compounds, N,N-bis(2-chloroethyl)-3-fluoro-4-[(4-fluorophenyl)iminomethyl]aniline is unique due to the specific positioning of the fluorine atoms and the iminomethyl group. This unique structure imparts distinct chemical and biological properties, such as enhanced reactivity and selectivity for certain molecular targets.
Properties
CAS No. |
1744-54-3 |
|---|---|
Molecular Formula |
C17H16Cl2F2N2 |
Molecular Weight |
357.2 g/mol |
IUPAC Name |
N,N-bis(2-chloroethyl)-3-fluoro-4-[(4-fluorophenyl)iminomethyl]aniline |
InChI |
InChI=1S/C17H16Cl2F2N2/c18-7-9-23(10-8-19)16-6-1-13(17(21)11-16)12-22-15-4-2-14(20)3-5-15/h1-6,11-12H,7-10H2 |
InChI Key |
DIPFUGXPYZQPLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=CC2=C(C=C(C=C2)N(CCCl)CCCl)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


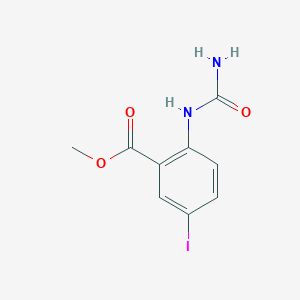
![2-Tert-butyl-1-oxa-2-azaspiro[2.5]octane](/img/structure/B13995746.png)

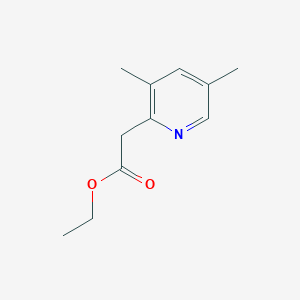
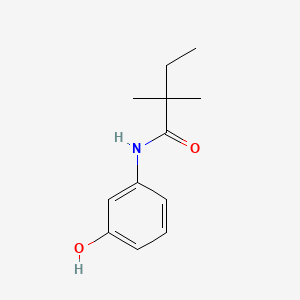
![Benzoicacid, 4-[[[5,7-bis(acetylamino)pyrido[3,4-b]pyrazin-3-yl]methyl]methylamino]-](/img/structure/B13995767.png)
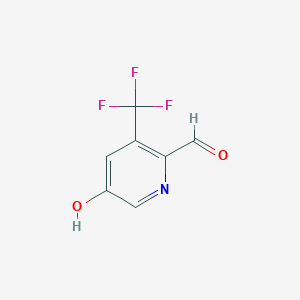

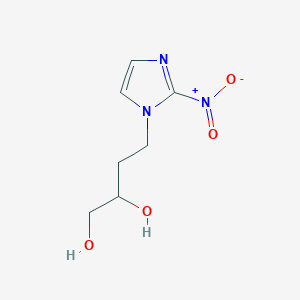

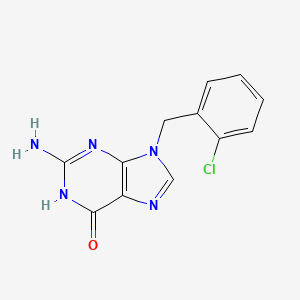
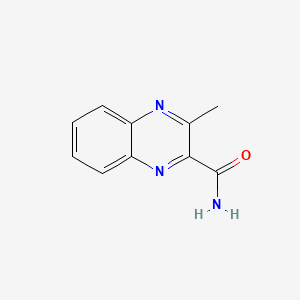
![2-[Hydroxy(4-methoxyphenyl)methyl]naphthalene-1,4-dione](/img/structure/B13995803.png)
